5(6)-Carboxynaphthofluorescein N-Succinimidyl ester

multiplex fluorescence spectral separation flow cytometry

Conventional fluorescein probes lose sensitivity above pH 9.0, limiting alkaline-range assays. 5(6)-CNF NHS ester resolves this with a naphthofluorescein core (pKa ~7.6) that enables detection from pH 7.5 to 11.0. • Pre-activated NHS ester for one-step covalent labeling of primary amines on proteins/peptides. • Red-shifted excitation/emission (~602/672 nm) ensures spectral orthogonality with GFP and FAM. • Demonstrated ratiometric FRET response (linear pH 7.5-9.5) and robust enzyme reactor monitoring at pH 9.1-11.0.

Molecular Formula C33H19NO9
Molecular Weight 573.5 g/mol
CAS No. 150347-58-3
Cat. No. B136607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxynaphthofluorescein N-Succinimidyl ester
CAS150347-58-3
Molecular FormulaC33H19NO9
Molecular Weight573.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O
InChIInChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40)
InChIKeyPIRMFVCZCOSFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-Carboxynaphthofluorescein NHS Ester: Red-Shifted Amine-Reactive pH Probe


5(6)-Carboxynaphthofluorescein N-succinimidyl ester (CAS 150347-58-3) is a pre-activated, amine-reactive fluorescent probe belonging to the naphthofluorescein class of xanthene-derived dyes [1]. It features an extended π‑conjugated naphthofluorescein core that shifts excitation and emission maxima to the orange‑red region (~602 nm / ~672 nm) and confers pronounced pH‑dependent fluorescence with a high pKa of approximately 7.6 [2]. The succinimidyl ester functionality enables efficient, one‑step covalent coupling to primary amines on proteins, peptides, and other biomolecules under mild conditions, making it a ready‑to‑use building block for constructing fluorescent conjugates without the need for in situ activation chemistry [2].

Red‑shifted spectra Enables multicolor labeling with minimal spectral overlap
Pre‑activated NHS ester One‑step amine coupling without in‑situ activation chemistry
Elevated pKa Supports alkaline‑range pH sensing where conventional probes lose sensitivity

Why Generic Green Fluorophores or Free Acids Cannot Substitute


Generic in‑class compounds such as 5(6)-carboxyfluorescein succinimidyl ester (5(6)-FAM SE) or the unconjugated free acid 5(6)-carboxynaphthofluorescein (CNF) cannot substitute for 5(6)-carboxynaphthofluorescein NHS ester without compromising critical experimental parameters. The naphthofluorescein core provides substantially red‑shifted excitation/emission (~602/672 nm) versus fluorescein‑based dyes (~492/518 nm), enabling multicolor workflows with minimal spectral overlap [1]. Its elevated pKa (~7.6) shifts the dynamic pH‑sensing range into the alkaline regime (pH 7.5–9.5) where green fluorophores with lower pKa values (e.g., ~6.4 for carboxyfluorescein) lose sensitivity . Furthermore, the pre‑formed NHS ester eliminates the variable efficiency and side reactions inherent in in‑situ EDC/NHS activation of the free carboxylic acid, ensuring batch‑to‑batch reproducibility in conjugate preparation [1]. The evidence below quantifies exactly how these differences translate into measurable performance gaps.

1
Green fluorescein NHS esters (e.g., 5(6)-FAM SE) cause spectral crosstalk in multicolor workflows; emission separation may be insufficient for orthogonal labeling.
2
Low‑pKa probes lose pH sensitivity above pH 8; the alkaline sensing window cannot be replicated without a naphthofluorescein core.
3
Free acid 5(6)-carboxynaphthofluorescein requires multi‑step EDC/NHS activation, introducing batch variability and longer protocols compared to the ready‑to‑use NHS ester.

Quantitative Differentiation Against Closest Analogs


Red-Shifted Spectra Enable Multicolor Co-Labeling

5(6)-Carboxynaphthofluorescein NHS ester exhibits excitation/emission maxima at approximately 602 nm / 672 nm, whereas the widely used green amine‑reactive probe 5(6)-carboxyfluorescein NHS ester (5(6)-FAM SE) has maxima at approximately 492 nm / 518 nm [1][2]. This ~110 nm Stokes shift difference and ~154 nm emission separation place the two dyes in distinct fluorescence channels, allowing simultaneous two‑color labeling without significant crosstalk.

Spectral Separation
Head‑to‑head
Ex/Em ≈ 602/672 nm
FAM SE ≈ 492/518 nm
Δ ~110 nm excitation / ~154 nm emission
Supports multicolor co‑labeling workflows
Spectral orthogonality reduces compensation artifacts
multiplex fluorescence spectral separation flow cytometry confocal microscopy

Elevated pKa for Alkaline-Range pH Sensing

The naphthofluorescein core of this compound has a pKa of approximately 7.6, delivering maximal fluorescence sensitivity in the pH 7.5–9.5 range [1]. In contrast, 5(6)-carboxyfluorescein exhibits a pKa of ~6.4 and is essentially non‑responsive above pH 8.0 . This 1.2 pH‑unit upward shift in the inflection point of the titration curve makes the naphthofluorescein NHS ester uniquely suitable for monitoring alkaline cellular compartments, enzyme reactions that produce alkaline products, and industrial bioprocesses that operate at elevated pH.

pH Sensing Range
Class‑level
pKa ≈ 7.6; range 7.5–9.5
CF pKa ~6.4; range 5.0–8.0
ΔpKa ≈ +1.2 units; alkaline ceiling extended >1.5 units
Supports alkaline‑range pH sensing studies
Low‑pKa dyes lose sensitivity above pH 8
intracellular pH alkaline pH sensing pH indicator pKa comparison

Alkaline Sensing Shift in Immobilized BSA Conjugates

In a direct head‑to‑head study, bovine serum albumin (BSA) conjugates of 5(6)-carboxynaphthofluorescein (CNF‑BSA) and 5(6)-carboxyfluorescein (CF‑BSA) were immobilized on glass supports and their pH responses quantified [1]. CNF‑BSA conjugates cross‑linked with glutaraldehyde displayed a linear fluorescence response over pH 9.1–11.0, whereas CF‑BSA conjugates responded over pH 4.0–9.0. When entrapped in an ORMOCER sol–gel matrix, CNF‑BSA retained a working range of pH 8.3–10.0, still well above the CF‑BSA ceiling.

Immobilized Sensor Range
Head‑to‑head
CNF‑BSA: pH 9.1–11.0 (cross‑linked)
CF‑BSA: pH 4.0–9.0
CNF‑BSA (ORMOCER): pH 8.3–10.0 still above CF ceiling
Supports alkaline bioprocess sensor design
CF‑based sensors non‑responsive in this region
optical pH sensor protein conjugation alkaline sensing BSA scaffold

Pre-Activated NHS Ester Simplifies Bioconjugation

5(6)-Carboxynaphthofluorescein N-succinimidyl ester is supplied as a ready‑to‑use amine‑reactive reagent that forms stable amide bonds with primary amines under mild aqueous conditions (pH 7.5–9.0, room temperature) [1]. The free acid counterpart (5(6)-carboxynaphthofluorescein, CAS 128724‑35‑6) requires separate, optimization‑intensive EDC/NHS activation in situ, which introduces variability in activation efficiency, side‑product formation, and batch‑to‑batch reproducibility . This workflow simplification is critical for users who require standardized, high‑throughput labeling protocols.

Conjugation Workflow
Class‑level
NHS ester: 1 step, 1–2 h
Free acid: 3–4 steps, 2–4 h (EDC/NHS)
Typical time saving ~1–2 h per labeling
Reduces protocol complexity and variability
Free acid requires in‑situ activation optimization
amine-reactive probe NHS ester bioconjugation protein labeling

FRET-Based Quantum-Dot Sensor Validation

When 5(6)-carboxynaphthofluorescein NHS ester was conjugated to CdSe/ZnS quantum dots (QDs), the resulting FRET‑based nanocomplex exhibited a linear ratiometric fluorescence response across the physiologically relevant alkaline range of pH 7.5–9.5 upon single‑wavelength excitation at 450 nm [1]. The FRET efficiency increased from 0.3% at pH 7.5 to 6.2% at pH 9.5, and the fluorescence intensity ratio at pH 8.0 improved to 1.0 after purification to remove unreacted QDs. This demonstrated performance in a demanding nano‑sensor format validates the compound's utility in ratiometric sensing designs that require a pH‑sensitive red acceptor dye.

FRET Efficiency
Reported
FRET eff. 0.3% (pH 7.5) → 6.2% (pH 9.5)
Intensity ratio at pH 8.0: 1.0
Supports ratiometric pH sensor development
Linear response over 2.0 pH units
FRET sensor quantum dot ratiometric pH physiological alkaline

Conjugate-Specific Photostability Properties

Comprehensive characterization of BSA‑conjugated dyes revealed that CNF‑BSA differs substantially from free CNF in photostability, pH sensitivity, and temperature sensitivity, while CF‑BSA conjugates maintain fluorescence properties nearly identical to those of free CF [1]. This conjugate‑specific behavior means that photostability data measured on free 5(6)-carboxynaphthofluorescein cannot be extrapolated to its protein conjugates; empirical characterization of the final conjugate is essential.

Conjugate Photostability
Head‑to‑head
CNF‑BSA: photostability, pH & temperature sensitivity substantially altered vs free CNF
CF‑BSA: properties similar to free CF
Requires conjugate‑level photostability validation
Free‑dye data are not predictive for CNF conjugates
photostability protein-dye conjugate optical sensor durability immobilization

High-Value Application Scenarios


Immobilized Sensors for Alkaline Bioprocess Monitoring

For continuous monitoring of enzyme reactors producing ammonia or operating at pH 8–11, 5(6)-carboxynaphthofluorescein NHS ester can be pre‑conjugated to BSA or other scaffold proteins and immobilized on optical fibers via glutaraldehyde cross‑linking. As demonstrated by Bidmanova et al., the resulting CNF‑BSA sensor layers respond quantitatively in the pH 9.1–11.0 range, where conventional CF‑BSA sensors (pH 4.0–9.0) produce no usable signal [1]. This enables real‑time, fluorescence‑based pH control in alkalophilic fermentations and industrial biocatalysis.

Ratiometric pH Imaging with QD-FRET Nanocomplexes

The NHS‑ester functionality of this compound permits direct conjugation to amine‑functionalized CdSe/ZnS quantum dots to fabricate ratiometric FRET pH sensors. Kurabayashi et al. achieved a linear fluorescence intensity ratio response over pH 7.5–9.5 with FRET efficiencies ranging from 0.3% to 6.2% [1]. This pH range covers the alkaline interior of late endosomes, lysosomes under certain conditions, and the mitochondrial matrix during respiratory bursts, making the QD‑CNF nanocomplex a viable tool for live‑cell imaging of alkaline sub‑cellular compartments.

Multicolor Flow Cytometry with GFP Compatibility

Because 5(6)-carboxynaphthofluorescein NHS ester emits at ~672 nm—well separated from GFP (~509 nm) and 5(6)-FAM SE (~518 nm)—it can be used as an orthogonal amine‑reactive label for cell‑surface protein tagging in multi‑parameter flow cytometry [1][2]. This spectral orthogonality is essential when cells co‑express GFP and require simultaneous amine‑reactive labeling of surface markers without fluorescence compensation artifacts.

One-Step Labeling for Alkaline Fluorescence Polarization Assays

The pre‑activated NHS ester enables rapid, high‑yield conjugation to antibody lysine residues or N‑terminal amines of synthetic peptides under mild alkaline conditions (pH 8.0–9.0) without additional coupling reagents [1]. The resulting conjugates retain the dye's pH‑dependent fluorescence, allowing them to serve as reporters in homogeneous fluorescence polarization or intensity‑based assays conducted in alkaline assay buffers where fluorescein‑based tracers would be substantially quenched.

Application
Selection Property
Validation Focus
Alkaline bioprocess optical sensors
BSA conjugate immobilization compatibility
pH response linearity in alkaline region
QD‑FRET ratiometric pH imaging
NHS ester conjugation to quantum dots
FRET efficiency over physiological alkaline pH
Multicolor flow cytometry with GFP
Red emission channel spectral orthogonality
Minimal fluorescence compensation artifacts
Alkaline fluorescence polarization assays
One‑step amine labeling without activation
pH‑dependent fluorescence in alkaline buffers
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